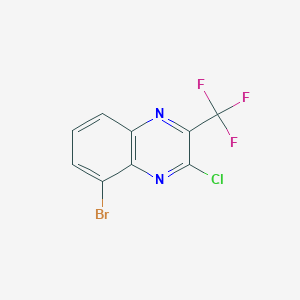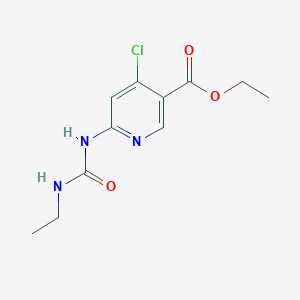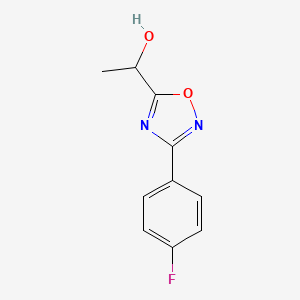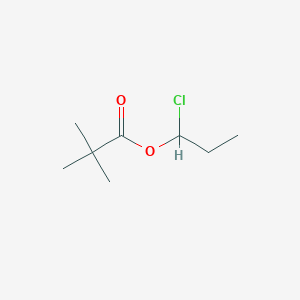
1-Chloropropyl pivalate
描述
1-Chloropropyl pivalate is an organic compound with the molecular formula C6H11ClO2. It is a colorless, transparent liquid primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions
1-Chloropropyl pivalate can be synthesized through the esterification of trimethylacetic acid with 1-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of 1-chloropropyl trimethylacetate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1-Chloropropyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield trimethylacetic acid and 1-chloropropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia.
Major Products Formed
科学研究应用
1-Chloropropyl pivalate has several applications in scientific research, including:
作用机制
The mechanism of action of 1-Chloropropyl pivalate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Similar Compounds
Chloromethyl pivalate: Similar in structure and reactivity, used in similar applications.
Chloromethyl trimethylacetate: Another closely related compound with comparable properties and uses.
Uniqueness
1-Chloropropyl pivalate is unique due to its specific reactivity profile and its ability to serve as a versatile intermediate in various chemical syntheses. Its distinct structure allows for selective reactions that are not always possible with other similar compounds .
属性
分子式 |
C8H15ClO2 |
|---|---|
分子量 |
178.65 g/mol |
IUPAC 名称 |
1-chloropropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
WIJWVHYBDNGHCZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(OC(=O)C(C)(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B8428149.png)
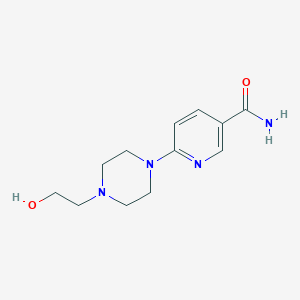
![Methyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B8428164.png)
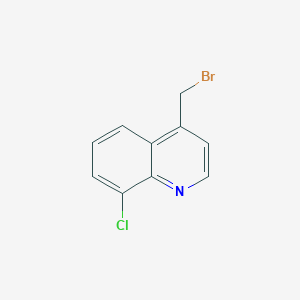
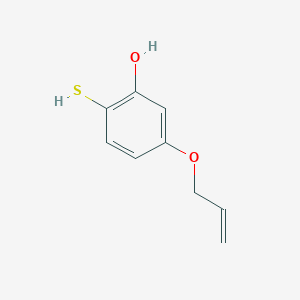
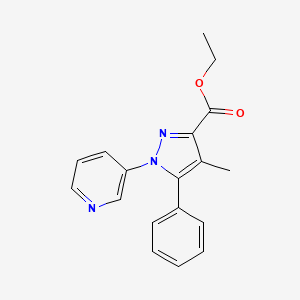
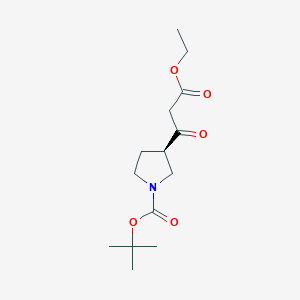
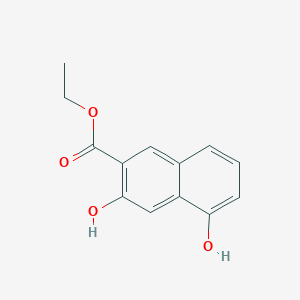
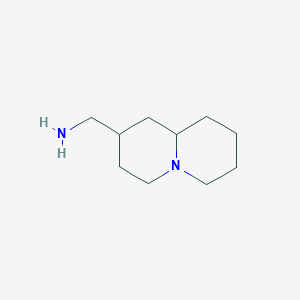
![5-Chloro-2-ethyl-9-methyl-13-(phenoxymethyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8428210.png)
